2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine
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Overview
Description
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the pyridine ring, with an ethanamine group attached to the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromopyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Lacks the ethanamine group but shares the bromine and fluorine substitution pattern.
2-(2-Bromo-4-fluoropyridin-4-YL)ethanamine: Similar structure but with different substitution positions.
2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine: Contains a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms can enhance its chemical stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C7H8BrFN2 |
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Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
InChI Key |
KNXVMMSLVHNCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)CCN |
Origin of Product |
United States |
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